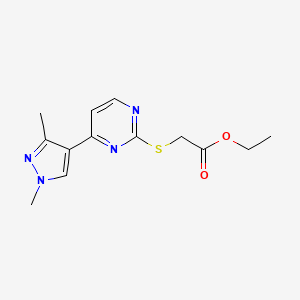Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
CAS No.:
Cat. No.: VC13280485
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16N4O2S |
|---|---|
| Molecular Weight | 292.36 g/mol |
| IUPAC Name | ethyl 2-[4-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(15-13)10-7-17(3)16-9(10)2/h5-7H,4,8H2,1-3H3 |
| Standard InChI Key | SFYUGOUCFZRSLY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC=CC(=N1)C2=CN(N=C2C)C |
| Canonical SMILES | CCOC(=O)CSC1=NC=CC(=N1)C2=CN(N=C2C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound consists of two heterocyclic systems:
-
Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
1,3-Dimethylpyrazole: A five-membered ring with nitrogen atoms at positions 1 and 3, substituted with methyl groups.
These moieties are connected via a thioacetate linker (), forming a hybrid architecture critical for interactions with biological targets .
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | ethyl 2-[4-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate |
| Molecular Formula | |
| Molecular Weight | 292.36 g/mol |
| SMILES | CCOC(=O)CSC1=NC=CC(=N1)C2=CN(N=C2C)C |
| InChIKey | SFYUGOUCFZRSLY-UHFFFAOYSA-N |
The crystal structure remains unreported, but analogous pyrimidine-pyrazole hybrids exhibit planar geometries with intramolecular hydrogen bonding, enhancing stability .
Synthesis and Preparation
Synthetic Routes
The synthesis involves multi-step reactions:
-
Pyrazole Formation: Condensation of 1,3-dimethylhydrazine with acetylacetone yields 1,3-dimethylpyrazole.
-
Pyrimidine Synthesis: Cyclization of thiourea with β-keto esters produces 2-thiopyrimidine derivatives .
-
Coupling Reaction: The pyrimidine and pyrazole moieties are linked via a thioether bond using ethyl bromoacetate under basic conditions .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole formation | 1,3-Dimethylhydrazine, Acetylacetone, EtOH, reflux | 75% |
| 2 | Pyrimidine synthesis | Thiourea, Ethyl acetoacetate, H2SO4, 80°C | 68% |
| 3 | Thioacetate coupling | Ethyl bromoacetate, K2CO3, DMF, 60°C | 52% |
Industrial-scale production employs continuous flow reactors to optimize yield and purity.
Physicochemical Properties
Stability and Solubility
-
Solubility: Limited data exist, but analogs show moderate solubility in polar aprotic solvents (e.g., DMSO, DMIF) .
-
Stability: The thioether linkage is susceptible to oxidation, necessitating inert storage conditions .
Research Findings and Biological Activity
Enzyme Inhibition
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume